molecular formula C21H21NO4 B12483216 Pentyl 2-(2-methylphenyl)-1,3-dioxoisoindole-5-carboxylate

Pentyl 2-(2-methylphenyl)-1,3-dioxoisoindole-5-carboxylate

Cat. No.: B12483216
M. Wt: 351.4 g/mol
InChI Key: COZAJAYNRKHHJD-UHFFFAOYSA-N
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Description

Pentyl 2-(2-methylphenyl)-1,3-dioxoisoindole-5-carboxylate is an organic compound that belongs to the class of isoindole derivatives This compound is characterized by its unique structure, which includes a pentyl ester group, a methyl-substituted phenyl ring, and a dioxoisoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentyl 2-(2-methylphenyl)-1,3-dioxoisoindole-5-carboxylate typically involves the esterification of 2-(2-methylphenyl)-1,3-dioxoisoindole-5-carboxylic acid with pentanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis. Additionally, solvent recovery and recycling methods are employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Pentyl 2-(2-methylphenyl)-1,3-dioxoisoindole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the pentyl group, forming amides or thioesters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as triethylamine or pyridine.

Major Products Formed

    Oxidation: Carboxylic acids, ketones, or aldehydes.

    Reduction: Alcohols or alkanes.

    Substitution: Amides, thioesters, or other substituted derivatives.

Scientific Research Applications

Pentyl 2-(2-methylphenyl)-1,3-dioxoisoindole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Pentyl 2-(2-methylphenyl)-1,3-dioxoisoindole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with cellular signaling pathways, influencing processes such as inflammation and apoptosis.

Comparison with Similar Compounds

Pentyl 2-(2-methylphenyl)-1,3-dioxoisoindole-5-carboxylate can be compared with other isoindole derivatives, such as:

    Methyl 2-(2-methylphenyl)-1,3-dioxoisoindole-5-carboxylate: Similar structure but with a methyl ester group instead of a pentyl ester group.

    Ethyl 2-(2-methylphenyl)-1,3-dioxoisoindole-5-carboxylate: Similar structure but with an ethyl ester group.

    Propyl 2-(2-methylphenyl)-1,3-dioxoisoindole-5-carboxylate: Similar structure but with a propyl ester group.

The uniqueness of this compound lies in its specific ester group, which can influence its chemical reactivity, biological activity, and physical properties.

Properties

Molecular Formula

C21H21NO4

Molecular Weight

351.4 g/mol

IUPAC Name

pentyl 2-(2-methylphenyl)-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C21H21NO4/c1-3-4-7-12-26-21(25)15-10-11-16-17(13-15)20(24)22(19(16)23)18-9-6-5-8-14(18)2/h5-6,8-11,13H,3-4,7,12H2,1-2H3

InChI Key

COZAJAYNRKHHJD-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=CC=C3C

Origin of Product

United States

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